2-(5-Chloro-2-fluorophenoxy)acetic acid
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Overview
Description
2-(5-Chloro-2-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-chloro-2-fluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenoxy)acetic acid typically involves the reaction of 5-chloro-2-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, displacing the chloride ion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Chloro-2-fluorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-fluorophenoxy)acetic acid
- 2-(4-Chloro-2-fluorophenoxy)acetic acid
- 2-(5-Amino-2-chloro-4-fluorophenoxy)acetic acid
Uniqueness
2-(5-Chloro-2-fluorophenoxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H6ClFO3 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
VHYBKNPXQVJWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)F |
Origin of Product |
United States |
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